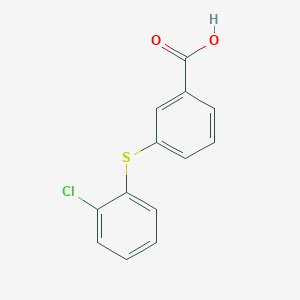

3-(2-Chlorophenylthio)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Chlorophenylthio)benzoic acid is a chemical compound with the molecular formula C13H9ClO2S . It has a molecular weight of 264.73 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecule contains a total of 26 atoms: 9 Hydrogen atoms, 13 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It has 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis

3-(2-Chlorophenylthio)benzoic acid is a white to yellow solid at room temperature . It has a molecular weight of 264.73 .Wissenschaftliche Forschungsanwendungen

Purification of Water

Research demonstrates the use of benzoic acid derivatives, including 3-(2-Chlorophenylthio)benzoic acid, in the purification of water. The study by Matthews (1990) explored the oxidation of various organic pollutants, such as benzoic acid and chlorophenols, in aerated aqueous suspensions of TiO2 under UV light. This process, which involves the degradation of contaminants to carbon dioxide, showcases the potential of benzoic acid derivatives in enhancing water treatment technologies (Matthews, 1990).

Immunostimulatory Activity

Tagliabue et al. (1978) conducted a preliminary characterization of a chemical closely related to 3-(2-Chlorophenylthio)benzoic acid, demonstrating its significant immunostimulatory activity in both tumorous and non-tumorous systems in mice. The findings suggest potential applications in enhancing immune responses and anti-leukemia resistance, indicating the relevance of such compounds in medical research and therapy (Tagliabue et al., 1978).

Development of Novel Fluorescence Probes

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) involves the use of benzoic acid derivatives. Setsukinai et al. (2003) designed and synthesized probes to selectively detect highly reactive oxygen species, highlighting the chemical's utility in biological and chemical applications to study the roles of ROS in various processes (Setsukinai et al., 2003).

Advanced Oxidation Processes

The study by Bokare and Choi (2011) highlighted the use of a Cr(III)/Cr(VI) redox cycle, which catalyzes O2-based oxidations and can involve derivatives of benzoic acid, for the oxidative degradation of aqueous organic pollutants. This research points to innovative approaches in environmental remediation technologies (Bokare & Choi, 2011).

Enhanced Performance in Organic Electronics

Zeng et al. (2020) explored the doping of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride, showing enhanced conductivity and work function. Although this study does not directly mention 3-(2-Chlorophenylthio)benzoic acid, it illustrates the broader context of how benzoic acid derivatives can impact the performance of organic electronic devices, suggesting potential applications for similar compounds (Zeng et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

While specific future directions for 3-(2-Chlorophenylthio)benzoic acid are not available, similar compounds have been studied for their anticonvulsant and antinociceptive activities . These compounds could potentially be used in the development of new treatments for conditions such as epilepsy and neuropathic pain .

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

The ortho effect, a phenomenon observed in substituted benzene compounds like 3-(2-chlorophenylthio)benzoic acid, can provide some insights . When a substituent group is located at the ortho position to the carboxyl group in a substituted benzoic acid compound, steric hindrance causes the carboxyl group to twist out of the plane of the benzene ring. This twisting inhibits the resonance of the carboxyl group with the phenyl ring, leading to increased acidity of the carboxyl group .

Biochemical Pathways

Benzoic acid derivatives are known to interact with various biochemical pathways, often influencing enzyme activity and receptor binding .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The increased acidity due to the ortho effect could potentially influence the compound’s interactions with its targets, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2-Chlorophenylthio)benzoic acid. For instance, the compound’s increased acidity due to the ortho effect could be influenced by the pH of the environment .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVOJTPIZFVAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC2=CC=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenylthio)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)

![[4-(Furan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2973299.png)

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)